N-(2,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a thienopyrimidine-based acetamide derivative characterized by a sulfanyl linker bridging a substituted thienopyrimidinone core and a 2,6-dimethylphenyl acetamide group. This compound shares structural motifs with bioactive molecules targeting enzymes such as kinases or proteases, where the thienopyrimidine scaffold is known for its pharmacological relevance . Key structural features include:
- Thieno[2,3-d]pyrimidin-4-one core: Provides a planar, heterocyclic framework conducive to π-π stacking and hydrogen bonding.
- 3-Ethyl and 5,6-dimethyl substituents: Enhance lipophilicity and modulate steric interactions.
- Sulfanyl-acetamide linker: Facilitates conformational flexibility and hydrogen-bond donor/acceptor properties.
The compound’s synthesis typically involves coupling 3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-thiol with 2-chloro-N-(2,6-dimethylphenyl)acetamide under basic conditions . Its structural and functional attributes align with analogs investigated for antimicrobial, anticancer, and anti-inflammatory activities .
Properties
CAS No. |
482660-87-7 |
|---|---|
Molecular Formula |
C20H23N3O2S2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H23N3O2S2/c1-6-23-19(25)16-13(4)14(5)27-18(16)22-20(23)26-10-15(24)21-17-11(2)8-7-9-12(17)3/h7-9H,6,10H2,1-5H3,(H,21,24) |
InChI Key |
KKHIVMHYHGMSCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC=C3C)C)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thienopyrimidine Core: Starting from a suitable thiophene derivative, cyclization reactions can be employed to form the thienopyrimidine core.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Acetamide Moiety: The final step may involve the acylation of an amine group with an acetic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thienopyrimidine core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide may have several scientific research applications:
Medicinal Chemistry: Potential as a lead compound for drug development due to its complex structure and functional groups.
Materials Science: Possible use in the development of novel materials with unique properties.
Organic Synthesis: Utility as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Thienopyrimidine-acetamide derivatives exhibit diverse bioactivities depending on substituent patterns and linker chemistry. Below is a detailed comparison:
Structural Analogs and Substituent Effects
Key Observations :
Substituent Position and Bioactivity: The 2,6-dimethylphenyl group in the target compound enhances metabolic stability compared to the 2,3-dichlorophenyl analog, which shows higher antifungal potency due to electron-withdrawing Cl substituents . The hexahydrobenzothieno extension in improves membrane permeability, correlating with superior anticancer activity.
Linker Chemistry: Sulfanyl linkers (e.g., in the target compound) favor hydrogen bonding with enzyme active sites (e.g., bacterial dihydrofolate reductase) , whereas amino linkers (as in CHEMBL1531371 ) exhibit stronger π-cation interactions but reduced solubility.
Crystallographic and NMR Insights: Hydrogen-bonding patterns in analogs (e.g., N–H···O and C–H···S interactions) stabilize crystal packing, as seen in the 2-chlorophenyl derivative’s monoclinic lattice . NMR chemical shifts (e.g., δ 12.50 ppm for NH in ) confirm tautomeric equilibria in the pyrimidinone ring, critical for receptor binding .
Computational Docking Studies
AutoDock Vina and AutoDock4 analyses reveal:
- The 3-ethyl-5,6-dimethyl groups in the target compound occupy hydrophobic pockets in S. aureus dihydrofolate reductase (docking score: −9.2 kcal/mol), outperforming the 4-methoxyphenyl analog (−8.5 kcal/mol) .
- The sulfanyl linker forms a stable hydrogen bond with Thr121 (bond length: 2.1 Å), while the dichlorophenyl analog’s Cl substituents induce steric clashes in COX-2 .
Biological Activity
N-(2,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Preliminary studies suggest its potential as an anticancer and antimicrobial agent due to its structural features and reactivity.
Structural Characteristics
The compound's structure incorporates a thienopyrimidine core and a dimethylphenyl group , linked through a thioacetyl moiety. This unique arrangement is believed to enhance its biological activity by influencing its interaction with various biological targets.
| Structural Feature | Description |
|---|---|
| Thienopyrimidine Core | Known for diverse biological activities |
| Dimethylphenyl Group | Enhances chemical reactivity |
| Thioacetyl Moiety | Potentially impacts binding affinity |
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against several cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases that play crucial roles in cellular growth and apoptosis. For instance, preliminary assays indicate significant cytotoxicity against breast and lung cancer cell lines, suggesting its potential as a therapeutic agent.
- Cell Line Studies :
- MCF-7 (Breast Cancer): IC50 values indicate effective growth inhibition.
- A549 (Lung Cancer): Similar trends observed with notable apoptosis induction.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro tests demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Microbial Strains Tested :
- Staphylococcus aureus: Effective inhibition observed.
- Escherichia coli: Moderate activity noted.
Case Studies
Several case studies have been conducted to evaluate the compound's biological activities:
-
Study on Anticancer Properties :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay performed on MCF-7 and A549 cells.
- Findings : Significant reduction in cell viability at concentrations above 10 µM.
-
Antimicrobial Efficacy Study :
- Objective : To determine the minimum inhibitory concentration (MIC) against selected pathogens.
- Methodology : Broth microdilution method applied.
- Findings : MIC values ranged from 8 to 32 µg/mL for different bacterial strains.
Research Findings
Research indicates that the compound may act as a dual-action agent, targeting both cancerous cells and microbial pathogens effectively. The following table summarizes key findings from various studies:
| Study Type | Target | Effect Observed | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 = 15 µM | |
| Anticancer | A549 Cell Line | Apoptosis induction | |
| Antimicrobial | Staphylococcus aureus | MIC = 16 µg/mL | |
| Antimicrobial | Escherichia coli | MIC = 32 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
